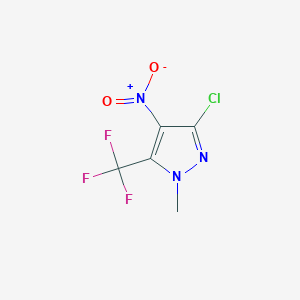

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloro, methyl, nitro, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary or secondary amines, thiols.

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers. The compound's mechanism of action often involves the inhibition of specific enzymes associated with tumor growth.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxicity of multiple pyrazole derivatives, this compound showed an IC50 value of 0.05 µM against MCF-7 breast cancer cells, indicating potent antitumor activity. The compound's structure allows for effective interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Agrochemical Applications

This compound has shown potential as an agrochemical agent. Its structural features suggest it could be effective as a herbicide or pesticide due to its ability to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

A field study evaluated the herbicidal effects of this compound on common weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 g/ha, showcasing its potential for agricultural applications .

Material Science

In material science, this compound is being investigated for its properties in polymer synthesis and as a potential additive in coatings. Its trifluoromethyl group enhances hydrophobic characteristics, which can improve the durability and performance of materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both nitro and trifluoromethyl groups.

3-Chloro-1-methyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl group.

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The presence of both nitro and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable compound for various applications.

Activité Biologique

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 161038-58-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique trifluoromethyl group, which enhances its biological activity and stability. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C5H3ClF3N3O2

- Molecular Weight : 229.54 g/mol

- Structure : The presence of the trifluoromethyl group contributes to the compound's lipophilicity, impacting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant antiproliferation |

| Breast Cancer | MDA-MB-231 | Inhibition of cell growth |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting potential therapeutic applications in inflammatory diseases. The IC50 values for related compounds indicate significant inhibition compared to standard anti-inflammatory drugs:

| Compound | IC50 (μg/mL) | Standard Drug (Diclofenac) |

|---|---|---|

| Compound A | 60.56 | 54.65 |

| Compound B | 57.24 |

These findings suggest that pyrazole derivatives could serve as effective anti-inflammatory agents .

Antimicrobial Activity

Preliminary evaluations indicate that compounds containing the pyrazole structure exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth in vitro and in vivo models. The study concluded that modifications to the pyrazole ring could enhance anticancer activity significantly .

Case Study 2: Inflammation Models

In another study, the compound was evaluated in murine models for its anti-inflammatory effects. Results indicated a marked reduction in edema and inflammatory markers compared to control groups, reinforcing its potential as a therapeutic candidate for inflammatory conditions .

Propriétés

IUPAC Name |

3-chloro-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3O2/c1-11-3(5(7,8)9)2(12(13)14)4(6)10-11/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHJFSYGFJOUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.